molecular formula C25H26N2O3S B2396295 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637747-17-2

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2396295
CAS No.: 637747-17-2
M. Wt: 434.55
InChI Key: RWDGAMWASPIMGS-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a synthetic coumarin derivative characterized by a benzothiazole substituent at position 3, an ethyl group at position 6, a hydroxyl group at position 7, and a 4-methylpiperidinylmethyl moiety at position 6. Coumarins are known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Commercial availability is indicated by product codes such as SZL P1-41 in catalogs .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-3-16-12-17-23(29)19(25-26-20-6-4-5-7-21(20)31-25)14-30-24(17)18(22(16)28)13-27-10-8-15(2)9-11-27/h4-7,12,14-15,28H,3,8-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDGAMWASPIMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCC(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one has emerged as a significant subject of research due to its diverse biological activities. This article synthesizes current findings on its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O3SC_{24}H_{24}N_{2}O_{3}S with a molecular weight of approximately 420.52 g/mol. The structure includes a coumarin backbone, which is known for its various biological activities, particularly in medicinal chemistry.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. The compound demonstrated an IC50 value of 0.44 μM against AChE, indicating strong inhibitory activity compared to standard drugs like donepezil . Additionally, it has shown moderate inhibition against butyrylcholinesterase (BChE), with an IC50 of 46.42 μM .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as MCF cells, with a notable reduction in tumor growth in animal models . The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation.

In Vitro Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers .
  • Antimicrobial Activity : The compound exhibited antimicrobial properties against various bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Properties : Research has demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Data Tables

Biological ActivityIC50 Value (μM)Reference
AChE Inhibition0.44
BChE Inhibition46.42
Cancer Cell ApoptosisN/A
Antimicrobial ActivityN/A

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • Molecular Formula : C24H24N2O3S
  • Molecular Weight : 420.5 g/mol
  • IUPAC Name : 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one

The chemical structure includes a chromone backbone with various substituents that enhance its biological activity.

Anticancer Activity

Research indicates that SZL-P1-41 exhibits promising anticancer properties.

Case Studies

A study conducted on MCF cell lines revealed that SZL-P1-41 significantly accelerates apoptosis when administered at specific dosages. The compound's efficacy was compared to standard chemotherapy agents, showing comparable or superior results in certain contexts .

Enzyme Inhibition

SZL-P1-41 has been identified as an inhibitor of the enzyme SKP2 E3 ligase, which plays a crucial role in regulating protein degradation pathways. This inhibition can lead to the stabilization of tumor suppressor proteins that are otherwise targeted for degradation, thus promoting anti-cancer effects .

Research Findings

Inhibition studies have shown that SZL-P1-41 effectively blocks SKP2 activity, leading to enhanced levels of p27Kip1, a cyclin-dependent kinase inhibitor that regulates the cell cycle. This mechanism underlines its potential as a therapeutic agent in targeting cell proliferation and survival pathways in cancer cells .

Pharmacological Applications

Beyond its anticancer properties, SZL-P1-41 may have broader pharmacological implications due to its structural features.

Potential Uses

The compound's unique structure allows it to interact with various biological targets, including:

  • Neuroprotective Agents : Its piperidinylmethyl group suggests potential interactions with neurotransmitter systems, indicating possible applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInduces apoptosis in cancer cellsEffective against MCF cell lines
Enzyme InhibitionInhibits SKP2 E3 ligaseStabilizes tumor suppressor proteins
Pharmacological UsesPotential neuroprotective and anti-inflammatory effectsFurther research needed for validation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and inferred properties of similar coumarin derivatives:

Compound Name Substituents (Position) Key Structural Features Hypothesized Impact on Activity
Target Compound : 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one - 3: Benzothiazole
- 6: Ethyl
- 8: 4-Methylpiperidinylmethyl
Electron-withdrawing benzothiazole; lipophilic piperidine Enhanced target binding (benzothiazole); moderate bioavailability (piperidine lipophilicity)
Analog 1 : 2-Amino-6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one - 2: Amino
- 3: 4-Methylthiazole
- 8: Piperidinylmethyl
Amino group increases polarity; smaller thiazole ring Improved solubility (amino group); reduced steric hindrance (thiazole vs. benzothiazole)
Analog 2 : 6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazinyl)methyl]chromen-4-one - 3: 1-Methylbenzimidazole
- 8: 4-Methylpiperazinylmethyl
Basic piperazine moiety; benzimidazole with hydrogen-bonding potential Increased basicity (piperazine); potential DNA intercalation (benzimidazole)
Analog 3 : 3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one - 3: 4-Chlorophenyl
- 2: Trifluoromethyl
- 8: Hydroxyethylpiperazinylmethyl
Trifluoromethyl enhances metabolic stability; chlorophenyl adds hydrophobicity Extended half-life (CF₃); potential cytotoxicity (chlorophenyl)

Key Observations:

Benzothiazole vs. Benzimidazole/Thiazole Substituents :

  • The benzothiazole group in the target compound (vs. thiazole in Analog 1 or benzimidazole in Analog 2) may improve binding to enzymes or receptors due to its planar, aromatic structure and electron-withdrawing nature. Benzimidazole in Analog 2 could facilitate DNA interaction via intercalation .

Piperidine vs. Piperazine’s basic nitrogen in Analog 2 might improve solubility in acidic environments .

Amino and Trifluoromethyl Modifications: Analog 1’s amino group at position 2 increases polarity, likely improving aqueous solubility but possibly reducing blood-brain barrier penetration . Analog 3’s trifluoromethyl group enhances metabolic stability, a common strategy in drug design .

Biological Activity Implications :

  • Coumarins with benzothiazole/benzimidazole groups are frequently explored in oncology due to their ability to inhibit kinases or topoisomerases . The target compound’s ethyl and hydroxyl groups may balance lipophilicity and hydrogen-bonding capacity, critical for oral bioavailability.

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation for chromenone core formation, followed by Suzuki-Miyaura coupling or nucleophilic substitution for introducing the benzo[d]thiazole and 4-methylpiperidine moieties. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Reaction monitoring : TLC or HPLC ensures intermediate purity before proceeding .

Q. Q2. Which analytical techniques are critical for characterizing its structural integrity and purity?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methylpiperidinyl protons at δ 2.3–3.1 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₄H₂₅N₂O₃S).
  • HPLC-PDA : Detects impurities (<0.5% for pharmacological studies) .

Advanced Research: Biological Activity and Mechanisms

Q. Q3. How can researchers design experiments to evaluate its anticancer activity while addressing contradictory data in existing literature?

Methodological Answer:

  • Assay selection : Use standardized cell lines (e.g., MCF-7, HepG2) with controls (e.g., doxorubicin) to compare IC₅₀ values. Replicate assays in triplicate to mitigate variability .
  • Mechanistic studies : Combine flow cytometry (apoptosis) and Western blotting (e.g., caspase-3, Bcl-2) to resolve contradictions in mode of action .
  • Data normalization : Apply ANOVA to compare treatment groups and account for batch effects .

Q. Q4. What computational strategies are recommended to model its interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses with ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess stability .
  • QSAR modeling : Correlate substituent effects (e.g., piperidinyl methylation) with activity using descriptors like logP and polar surface area .

Experimental Design and Environmental Impact

Q. Q5. How should a long-term study be designed to assess its environmental fate and ecotoxicity?

Methodological Answer:

  • Compartmental analysis : Follow OECD guidelines to measure soil/water partitioning (log K₀ᵢ) and bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Degradation studies : Use LC-MS/MS to track abiotic hydrolysis (pH 5–9) and photolysis (UV irradiation) .
  • Tiered risk assessment : Combine laboratory data with probabilistic modeling (e.g., Monte Carlo simulations) for ecosystem-level predictions .

Q. Q6. What experimental designs minimize confounding variables in assessing its stability under physiological conditions?

Methodological Answer:

  • pH stability profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via UPLC at 0, 6, 12, and 24 hours .
  • Light exposure controls : Use amber vials and dark incubators to isolate thermal vs. photolytic degradation pathways .

Data Analysis and Contradiction Resolution

Q. Q7. How can researchers reconcile discrepancies in reported antimicrobial activity across studies?

Methodological Answer:

  • Meta-analysis : Aggregate data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic) .
  • Strain standardization : Re-test activity against ATCC strains (e.g., S. aureus ATCC 25923) under CLSI guidelines .
  • Dose-response validation : Compare MIC values using broth microdilution with clinical isolates .

Q. Q8. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivative libraries?

Methodological Answer:

  • Multivariate regression : Use partial least squares (PLS) to link substituent parameters (e.g., Hammett σ) with bioactivity .
  • Cluster analysis : Group derivatives by scaffold similarity (Tanimoto coefficients ≥0.85) to identify activity trends .

Advanced Derivative Development

Q. Q9. What strategies enhance selectivity when modifying the 4-methylpiperidinyl group for CNS-targeted applications?

Methodological Answer:

  • Bioisosteric replacement : Substitute piperidine with azetidine to reduce off-target binding .
  • Blood-brain barrier (BBB) permeability : Calculate PSA (<90 Ų) and logD (1–3) using ChemAxon software .

Q. Q10. How can researchers prioritize derivatives for preclinical testing based on conflicting in vitro and in silico data?

Methodological Answer:

  • Decision matrices : Rank compounds by weighted scores (e.g., 40% in vitro potency, 30% ADMET predictions, 30% synthetic feasibility) .
  • Hit confirmation : Validate top candidates in orthogonal assays (e.g., SPR for binding kinetics) .

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